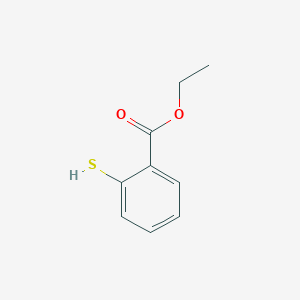

Ethyl 2-sulfanylbenzoate

Beschreibung

Ethyl 2-sulfanylbenzoate (C₉H₁₀O₂S) is an organosulfur compound featuring a benzoate ester backbone with a sulfanyl (-SH) group at the ortho position. This structure confers unique reactivity, particularly in nucleophilic substitution and thiol-mediated redox reactions.

Eigenschaften

IUPAC Name |

ethyl 2-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-11-9(10)7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKKJIIZHDMSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-sulfanylbenzoate can be synthesized through several methods. One common method involves the reaction of benzoic acid with ethanethiol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds as follows:

C6H5COOH+C2H5SH→C6H5COSC2H5

Biologische Aktivität

Ethyl 2-sulfanylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Ethyl 2-sulfanylbenzoate is characterized by the following chemical structure:

- Chemical Formula : C9H10O2S

- Molecular Weight : 182.24 g/mol

- IUPAC Name : Ethyl 2-sulfanylbenzoate

This compound features a benzoate moiety with a sulfanyl (thioether) group, which is crucial for its biological activity.

Biological Activity Overview

Ethyl 2-sulfanylbenzoate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against several pathogens, including bacteria and fungi.

- Anticancer Potential : Research suggests that it may inhibit the growth of certain cancer cell lines.

- Anti-inflammatory Effects : Preliminary findings indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of Ethyl 2-sulfanylbenzoate can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The sulfanyl group can interact with active sites of enzymes, potentially inhibiting their function.

- Cell Membrane Interaction : The lipophilic nature of the ethyl ester may facilitate membrane penetration, enhancing its bioavailability and efficacy.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that this compound may influence ROS levels within cells, contributing to its anticancer effects.

Data Table: Biological Activity Summary

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer (e.g., MCF-7) | High | |

| Anti-inflammatory | Low |

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial effectiveness of Ethyl 2-sulfanylbenzoate against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Case Study 2: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer properties of Ethyl 2-sulfanylbenzoate on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Case Study 3: Anti-inflammatory Effects

A preliminary investigation into the anti-inflammatory properties showed that Ethyl 2-sulfanylbenzoate reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages. However, further studies are needed to quantify these effects accurately.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(Benzylsulfanyl)benzoate (CAS 92737-52-5)

- Molecular Formula : C₁₆H₁₆O₂S

- Key Structural Difference : A benzyl group (-CH₂C₆H₅) replaces the sulfanyl (-SH) hydrogen, increasing steric bulk and hydrophobicity.

- Physicochemical Properties :

- Applications : Likely used as a protected thiol intermediate in multistep syntheses.

Ethyl 2-[(2-Bromophenyl)sulfanyl]benzoate (CAS 225222-73-1)

- Molecular Formula : C₁₅H₁₃BrO₂S

- Key Structural Difference : A 2-bromophenyl group replaces the sulfanyl hydrogen, introducing halogen-mediated electronic effects.

- Bromine’s electron-withdrawing nature may reduce nucleophilicity at the sulfur atom .

- Applications: Potential as a halogenated building block in drug discovery or materials science.

Ethyl 2-Amino-6-(methylsulfanyl)-3-nitrobenzoate (CAS 340185-08-2)

- Molecular Formula : C₁₀H₁₂N₂O₄S

- Key Structural Differences: Nitro (-NO₂) and amino (-NH₂) groups introduce redox-active and hydrogen-bonding capabilities. Methylsulfanyl (-SMe) replaces the sulfanyl (-SH) group, reducing oxidation sensitivity.

- Physicochemical Properties :

- Applications : Likely a precursor for heterocyclic compounds (e.g., benzothiazoles) or agrochemicals.

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| Ethyl 2-sulfanylbenzoate | C₉H₁₀O₂S | 182.24 | -SH at ortho | High thiol reactivity |

| Ethyl 2-(benzylsulfanyl)benzoate | C₁₆H₁₆O₂S | 272.36 | -S-CH₂C₆H₅ | Stabilized thiol, hydrophobic |

| Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate | C₁₅H₁₃BrO₂S | 349.23 | -S-C₆H₄Br (2-position) | Halogen-enhanced electronic effects |

| Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate | C₁₀H₁₂N₂O₄S | 256.28 | -NH₂, -NO₂, -SMe | Redox-active, lipophilic |

Research Findings and Trends

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, halogens) decrease sulfur’s nucleophilicity but enhance stability and directional interactions in crystal packing . Bulkier groups (e.g., benzyl) reduce metabolic degradation, a feature leveraged in agrochemical design (e.g., sulfonylurea herbicides in ).

- Thiol vs. Thioether :

- Ethyl 2-sulfanylbenzoate’s free -SH group offers redox versatility but requires stabilization during synthesis. Analogs with -SMe or -S-benzyl are more storage-stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.